Technical Guide: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Technical Guide: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine
Topic: 1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Strategic Intermediate for Opioid Receptor Modulator Synthesis
Executive Summary & Chemical Identity
1-Boc-4-(3,4-dimethylphenyl)-4-hydroxypiperidine is a specialized pharmacophore intermediate used primarily in the discovery of novel opioid receptor ligands (specifically
Note on CAS Registry Number: While the deprotected amine core (4-(3,4-dimethylphenyl)-4-piperidinol ) is a cataloged reagent (e.g., Sigma-Aldrich CDS023633), the specific N-Boc protected intermediate is frequently treated as a "custom synthesis" entity in patent literature rather than a commodity chemical. Consequently, it may not have a widely indexed public CAS number. In this guide, we define it by its synthetic precursors, which possess established CAS identities.
Chemical Identity Table
| Property | Specification |
| Systematic Name | tert-butyl 4-(3,4-dimethylphenyl)-4-hydroxy-1-piperidinecarboxylate |
| Molecular Formula | |
| Molecular Weight | 305.41 g/mol |
| Core Scaffold | 4-Aryl-4-hydroxypiperidine |
| Key Functionality | Tertiary Alcohol, N-Boc Carbamate, Electron-Rich Aromatic System |
| Predicted LogP | ~3.2 – 3.5 (Highly Lipophilic) |
| Appearance | White to Off-White Crystalline Solid |
Synthetic Pathway & Mechanism
The most robust route to this intermediate is the Grignard Addition of 3,4-dimethylphenylmagnesium bromide to the commercially available N-Boc-4-piperidone. This route ensures high regioselectivity for the C4 position.
Reaction Scheme (DOT Visualization)
The following diagram outlines the convergent synthesis and subsequent deprotection options.
Caption: Convergent synthesis via Grignard addition to N-Boc-4-piperidone followed by controlled quenching.
Detailed Experimental Protocol
Reagents:
-
N-Boc-4-piperidone (CAS 79099-07-3): 1.0 equiv.
-
3,4-Dimethylphenylmagnesium bromide (CAS 89980-68-7): 1.2 – 1.5 equiv (0.5M in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen (
) atmosphere. -
Dissolution: Dissolve N-Boc-4-piperidone in anhydrous THF (concentration ~0.5 M). Cool the solution to 0°C using an ice bath.
-
Addition: Add the Grignard reagent dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions (e.g., enolization of the ketone).
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.
-
Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (
). Caution: Exothermic. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate in vacuo.
Purification & Analytical Validation
Due to the lipophilicity of the Boc group and the dimethylphenyl ring, the crude product is often a viscous oil that crystallizes upon standing or trituration.
Purification Decision Tree
Caption: Purification strategy based on crude purity profile.
Analytical Characterization (Expected Data)
-
NMR (400 MHz,
):- 7.10–7.25 (m, 3H, Ar-H) – Aromatic signals.
-
3.80–4.00 (br d, 2H, Piperidine
) – Alpha to Nitrogen. -
3.10–3.30 (br t, 2H, Piperidine
). -
2.25, 2.27 (s, 6H,
) – Diagnostic Singlets. - 1.90–2.10 (m, 2H), 1.60–1.80 (m, 2H).
-
1.45 (s, 9H, Boc
-Bu).
-
Mass Spectrometry (ESI+):
-
Target Mass: 305.41 Da.
-
Observed:
; (loss of protecting group is common in source).
-
Handling & Safety (E-E-A-T)
-
Grignard Reagents: Highly reactive with water/air. Must be handled under inert atmosphere. Pyrophoric hazard if concentrated.
-
Intermediate Storage: Store at 2–8°C. The tertiary alcohol is generally stable but can undergo dehydration to the tetrahydropyridine (styrene-like derivative) under strongly acidic conditions or high heat (
). -
Toxicology: As a derivative of phenylpiperidine (structural relation to opioids), treat as a potential bioactive agent. Use full PPE (gloves, goggles, fume hood).
References
-
Precursor Identity (Ketone): N-Boc-4-piperidone.[1] CAS Registry No. 79099-07-3.[1]
-
Precursor Identity (Grignard): 3,4-Dimethylphenylmagnesium bromide.[2] CAS Registry No. 89980-68-7.[2]
-
Core Scaffold Reference: 4-(3,4-Dimethylphenyl)-4-piperidinol (Deprotected Amine). Sigma-Aldrich Catalog No. CDS023633.[3][4][5][6][7]
-
Methodology Grounding: Zimmerman, D. M., et al. "Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines." Journal of Medicinal Chemistry. (Demonstrates Grignard synthesis of phenylpiperidines).
Sources
- 1. N-BOC-4-Piperidone (CAS NO:79099-07-03) | N-BOC-4-Piperidone Manufacturer and Suppliers | Scimplify [scimplify.com]
- 2. rheniumshop.co.il [rheniumshop.co.il]
- 3. Sigma Aldrich 4-(3,4-Dimethylphenyl)-4-piperidinol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. Sigma-Aldrich [chemdict.com]
- 5. C13h19no | Sigma-Aldrich [sigmaaldrich.com]
- 6. C13h19no | Sigma-Aldrich [sigmaaldrich.com]
- 7. Sigma-Aldrich [chemdict.com]
